2-Methyl-4-(4-methylpentyl)benzaldehyde
Description
2-Methyl-4-(4-methylpentyl)benzaldehyde is a benzaldehyde derivative featuring a methyl group at the ortho position (C2) and a branched 4-methylpentyl chain at the para position (C4) on the aromatic ring. The compound’s structure combines alkyl substituents of varying complexity, influencing its physicochemical properties. The methyl group introduces steric hindrance, while the 4-methylpentyl chain enhances lipophilicity, making it more soluble in nonpolar solvents compared to polar derivatives like hydroxy- or halogen-substituted benzaldehydes.
Properties
CAS No. |
61447-95-8 |
|---|---|
Molecular Formula |
C14H20O |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
2-methyl-4-(4-methylpentyl)benzaldehyde |
InChI |
InChI=1S/C14H20O/c1-11(2)5-4-6-13-7-8-14(10-15)12(3)9-13/h7-11H,4-6H2,1-3H3 |
InChI Key |
JVAOZEPFNAMSLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CCCC(C)C)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(4-methylpentyl)benzaldehyde can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation of toluene with 4-methylpentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to oxidation using reagents like chromyl chloride or pyridinium chlorochromate to introduce the aldehyde functional group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and yield. The process typically includes the alkylation of toluene followed by controlled oxidation steps to ensure high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(4-methylpentyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with halogens in the presence of a Lewis acid.
Major Products Formed
Oxidation: 2-Methyl-4-(4-methylpentyl)benzoic acid.
Reduction: 2-Methyl-4-(4-methylpentyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-Methyl-4-(4-methylpentyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(4-methylpentyl)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The aromatic ring can participate in π-π interactions with other aromatic compounds, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares 2-Methyl-4-(4-methylpentyl)benzaldehyde with key analogs, highlighting substituent effects:
*Theoretical values for the target compound, inferred from analogs.
Substituent Effects on Properties
- Lipophilicity: The 4-methylpentyl group in the target compound enhances lipid solubility compared to polar derivatives like 4-hydroxybenzaldehyde (logP ~1.3) or halogenated analogs (e.g., 2-chloro-4-methylbenzaldehyde). This property is critical in applications requiring nonpolar solvents or membrane permeability.
- Thermal Stability : Branched alkyl chains (e.g., 4-methylpentyl) may lower melting points compared to rigid substituents like benzyloxy (58–62°C ). However, steric hindrance from the methyl group could reduce crystallization.
- Reactivity : The aldehyde group is susceptible to nucleophilic attack, but electron-donating alkyl groups (methyl, pentyl) may stabilize the aromatic ring against electrophilic substitution compared to electron-withdrawing groups (e.g., Cl in 2-chloro-4-methylbenzaldehyde ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
